![molecular formula C17H17FN2O B2945194 1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol CAS No. 890640-22-9](/img/structure/B2945194.png)

1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

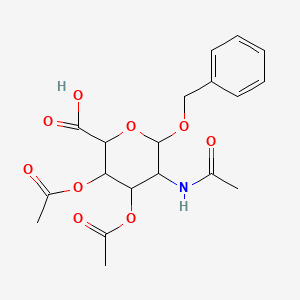

“1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol” is a chemical compound with the molecular formula C16H15FN2O . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is part of a class of molecules that have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole core, which is a bicyclic heteroaromatic compound consisting of fused benzene and imidazole rings . The benzimidazole core is substituted at the 1-position with a (4-fluorophenyl)methyl group and at the 2-position with a propan-1-ol group .

科学的研究の応用

Synthesis and DNA Interaction

Benzimidazole derivatives have been synthesized and studied for their ability to bind with DNA, indicating potential applications in targeting cancer cells. For instance, benzimidazole containing compounds demonstrated effective binding through an intercalative mode with calf thymus DNA, suggesting significant in vitro cytotoxic effects against human cancer cell lines such as lung, breast, and cervical cancer cells (Paul et al., 2015).

Catalytic and Synthetic Applications

Research has also focused on benzimidazole compounds in catalysis and synthesis. For example, ionic liquid-based Ru(II)–phosphinite compounds were investigated for their catalytic use in transfer hydrogenation, demonstrating high efficiency in converting various ketones to alcohols (Aydemir et al., 2014).

Radiopharmaceutical Applications

In radiopharmacy, benzimidazole derivatives have been used for the automated radiosynthesis of radiotracers such as [18F]FMISO and [18F]PM-PBB3, which are clinically used for imaging hypoxia and tau pathology, respectively. This demonstrates the compound's utility in facilitating clinical applications and research in neurology and oncology (Ohkubo et al., 2021).

Antitumor and Antifungal Activities

Several benzimidazole derivatives have been evaluated for their antitumor and antifungal activities. Compounds related to benzimidazo[1,2-a]quinolines and fluorenes showed significant antiproliferative activity on tumor cell lines and interaction with DNA, suggesting a potential mechanism for their antitumor activity (Hranjec et al., 2010). Another study synthesized 2-aryl-3-azolyl-1-indolyl-propan-2-ols as fluconazole analogs, showing potent antifungal activity against Candida species, highlighting the compounds' therapeutic potential (Lebouvier et al., 2020).

将来の方向性

The future directions for “1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol” and similar compounds lie in their potential therapeutic applications. Benzimidazole derivatives are being extensively studied for their diverse biological activities, and there is ongoing research into developing new drugs based on these compounds .

作用機序

Target of action

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene ring with an imidazole ring. Compounds in this class often target tubulin in parasites, inhibiting microtubule formation and thus disrupting cell division .

Mode of action

The benzimidazole portion of the molecule binds to beta-tubulin, inhibiting the polymerization of microtubules. This disrupts cell division and leads to cell death .

Biochemical pathways

The primary pathway affected by benzimidazoles is the formation of microtubules, which are essential components of the cell’s cytoskeleton. By inhibiting microtubule formation, benzimidazoles disrupt cell division and other vital cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazoles can vary widely depending on the specific compound. Some are well absorbed and widely distributed throughout the body, while others may be poorly absorbed or rapidly metabolized and excreted .

Result of action

The primary result of benzimidazole action is the disruption of cell division, leading to cell death. This makes them effective against a variety of parasites .

Action environment

The action of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that may interact with the compound .

特性

IUPAC Name |

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c1-2-16(21)17-19-14-5-3-4-6-15(14)20(17)11-12-7-9-13(18)10-8-12/h3-10,16,21H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDADSRPPVGPVMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2945113.png)

![cyclobutyl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2945116.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2945122.png)

![6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2945124.png)

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)

![methyl 2-[(1R)-1-[(2-aminopyridin-3-yl)oxy]ethyl]-4-fluorobenzoate](/img/structure/B2945132.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)